![molecular formula C15H20FNO3S B1531869 tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate CAS No. 2277321-40-9](/img/structure/B1531869.png)
tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate
Vue d'ensemble
Description
The compound contains a tert-butyl group, a common structural motif in organic chemistry. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom, and a sulfanyl group, which is a sulfur atom bonded to a hydrogen atom.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tert-butyl group, the fluorophenyl group, and the sulfanyl group. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the tert-butyl group is known to be quite bulky, which can influence the compound’s solubility, boiling point, and other physical properties .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Versatile Synthons for Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, including compounds related to the one , are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. Their synthesis through double fluorination of N-protected hydroxyproline with specific reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride showcases their potential as versatile intermediates. These derivatives serve as useful synthons for further transformation into a variety of functional molecules, demonstrating their importance in developing medicinally relevant compounds (Singh & Umemoto, 2011).
Fluorination Agents : The synthesis and unique properties of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a related reagent, highlight its role as a powerful deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. This compound facilitates various fluorination reactions, including the transformation of carboxylic and sulfanyl groups into fluorinated analogs, underscoring the importance of such agents in introducing fluorine atoms into molecules for drug discovery and other applications (Umemoto et al., 2010).
Enzymatic Resolution and Asymmetric Synthesis
Enzyme-catalyzed Kinetic Resolution : The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate represents a significant advancement in producing enantiomerically pure compounds. This method demonstrates the potential of enzymatic processes in resolving racemic mixtures, offering a high degree of selectivity and efficiency for synthesizing stereochemically complex molecules (Faigl et al., 2013).
Versatile Intermediates for Amine Synthesis : N-tert-Butanesulfinyl imines serve as highly versatile intermediates for the asymmetric synthesis of amines, highlighting another aspect of the utility of tert-butyl-containing compounds in synthesizing chiral amines. These intermediates facilitate the synthesis of a wide range of enantioenriched amines, showcasing their importance in asymmetric synthesis and the preparation of biologically active molecules (Ellman et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3R,4R)-3-(4-fluorophenyl)sulfanyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-15(2,3)20-14(19)17-8-12(18)13(9-17)21-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTSNXHYIABWJD-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531786.png)
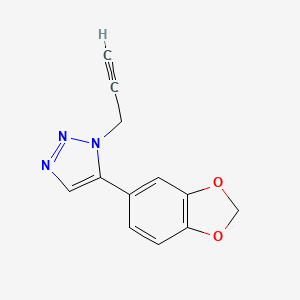
![(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531788.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531789.png)
![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531791.png)
![2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1531792.png)
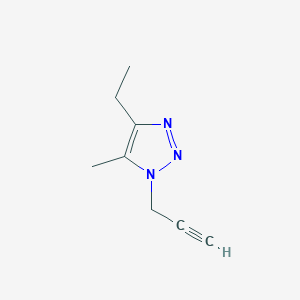
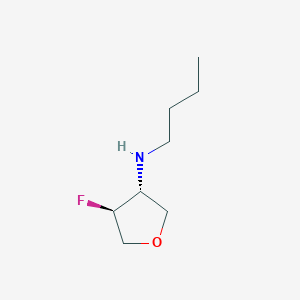
![1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole](/img/structure/B1531799.png)
![4-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531803.png)
![(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol](/img/structure/B1531805.png)
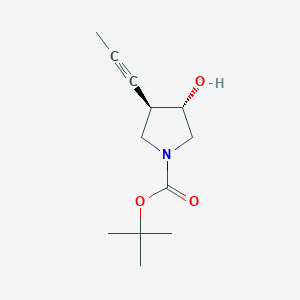
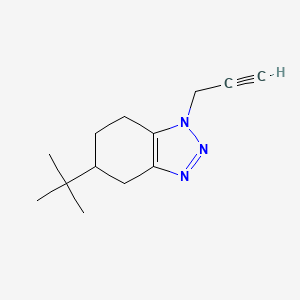
![3-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531809.png)